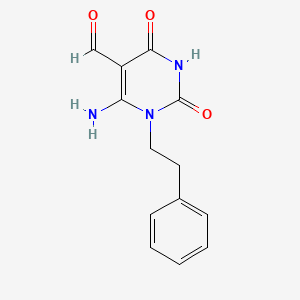

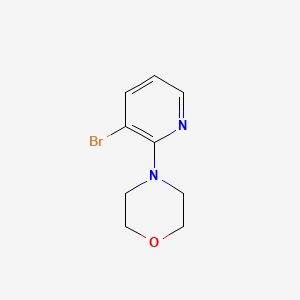

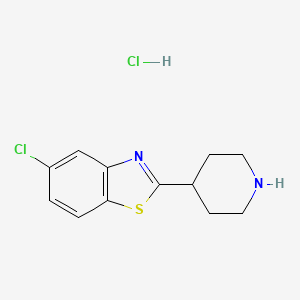

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The related compound 5-bromo-2-hydroxy pyrimidine has been studied spectroscopically, and its molecular geometry, vibrational wavenumbers, and electronic properties have been evaluated using computational methods . Additionally, novel brominated imidazo[4,5-b]pyridine derivatives have been synthesized, which are structurally related to 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine and have shown potential as tyrosyl-tRNA synthetase inhibitors .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrimidine derivatives has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, leading to bromo-substituted products . A solid-phase synthesis approach has also been described for imidazo[1,2-a]pyrimidine derivatives, which involves the condensation of an α-bromoketone bound to a solid support with various 2-aminopyrimidine derivatives . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography . For instance, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was confirmed by single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.

Chemical Reactions Analysis

Brominated pyrimidine derivatives participate in various chemical reactions. For example, hexahydroimidazo[1,2-c]pyrimidines were prepared by reacting tosylpyrimidines with bromoacetamides, demonstrating the reactivity of brominated pyrimidines in ring closure reactions . The reactivity of these compounds can be further explored to understand the chemical behavior of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be inferred from computational studies and experimental data. The spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provide insights into the vibrational wavenumbers and electronic properties, such as the band gap energy of HOMO and LUMO, indicating charge transfer within the molecule . These properties are crucial for understanding the reactivity and stability of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design of Kinase Inhibitors

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is crucial in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the release of proinflammatory cytokines. The introduction of a side chain at the 2 position of the pyrimidine ring enhances both inhibitory activity and selectivity for p38 over other kinases. This selectivity is achieved by replacing the adenosine 5'-triphosphate (ATP) in the kinase's ATP pocket, emphasizing the potential of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives in medicinal chemistry and drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Development of Optical Sensors

Derivatives of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and related compounds find extensive applications in the development of optical sensors. Pyrimidine derivatives are particularly valuable as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights the importance of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in the creation of sensitive and selective optical sensors for various applications (Jindal & Kaur, 2021).

Synthetic Biology Applications

In synthetic biology, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine plays a role in the development of unnatural base pairs. Research into unnatural base pairs consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are recognized as ring-expanded purines and pyrimidines, respectively, has demonstrated the potential for these compounds to satisfy criteria for shape complementarity and enhanced stacking ability. Such developments are crucial for expanding the genetic alphabet in synthetic biology, offering new possibilities for genetic engineering and biotechnology (Saito-Tarashima & Minakawa, 2018).

Catalysis and Organic Synthesis

The versatility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in organic synthesis is also notable. It serves as a key intermediate in the synthesis of complex molecules, leveraging its reactivity to introduce various functional groups and form structurally diverse compounds. This adaptability underscores its value in the pharmaceutical industry, where it is used to develop novel therapeutic agents with enhanced efficacy and selectivity (Parmar, Vala, & Patel, 2023).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine were not found in the search results, it’s worth noting that imidazole-containing compounds have become an important synthon in the development of new drugs . They show a wide range of biological activities and are present in several commercially available drugs .

Eigenschaften

IUPAC Name |

5-bromo-2-imidazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDMEQDXMQROEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585985 |

Source

|

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine | |

CAS RN |

883230-68-0 |

Source

|

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)